REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].N1CCCCC1>N1C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:18][C:19]([OH:21])=[O:20])[CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
8.69 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.13 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 3 h at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirring over night at room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated to an oil
|
Type
|
WAIT
|
Details
|
left on high vacuum over night
|
Type
|
CUSTOM
|
Details
|
to remove the remaining pyridine
|
Type
|
ADDITION
|
Details
|
To the oil was added ice (120 g)
|
Type
|
ADDITION
|
Details
|
under vigorous stirring, concentrated hydrochloric acid (13 mL) was added
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride (3×65 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water (60 mL) and brine (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was dried in high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOC=1C=C(C=CC1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |